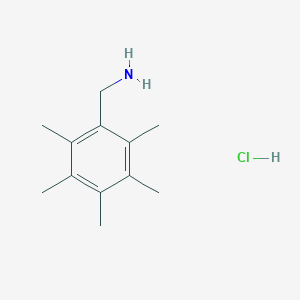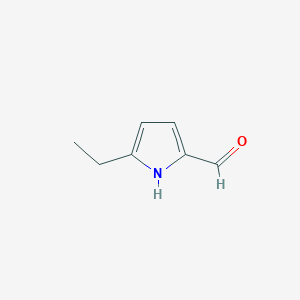
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione, also known as HDMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its unique properties. HDMP has been found to exhibit potent biological activity, making it a promising candidate for various applications in the fields of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. This compound has been found to target the DNA polymerase enzyme, which is involved in the replication of DNA. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating. Additionally, this compound induces oxidative stress in cancer cells by generating reactive oxygen species (ROS), which can cause damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the generation of ROS. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing novel cancer therapeutics. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential of this compound as a cancer therapeutic in vivo. Finally, the development of this compound analogues with improved potency and selectivity could lead to the discovery of more effective cancer therapeutics.
Synthesemethoden
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 7-bromo-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione with n-hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product can be obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapeutics.
Eigenschaften
CAS-Nummer |
487023-56-3 |
|---|---|
Molekularformel |
C21H26N4O3S |
Molekulargewicht |
414.52 |
IUPAC-Name |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)


![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)
